
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide
Overview
Description
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a tetrahydropyrimidine ring with two oxo groups at positions 2 and 6, and an acetamide group attached to the 4-position via a methyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide typically involves the condensation of orotic acid with methyl β-alaninate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: Orotic acid reacts with methyl β-alaninate in the presence of a suitable condensing agent to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring structure.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various pyrimidine analogs depending on the specific reagents and conditions used.
Scientific Research Applications
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of herbicides and other agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide involves its interaction with specific molecular targets and pathways. As an agonist for MAIT cells, it binds to and activates these cells, leading to an immune response . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Orotic Acid: A precursor in the synthesis of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide.
Methyl β-Alaninate: Another precursor used in the synthesis process.
Uracil Derivatives: Compounds with similar pyrimidine ring structures and biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an MAIT cell agonist. This property distinguishes it from other pyrimidine derivatives and makes it a valuable compound for research in immunology and related fields .
Biological Activity
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a tetrahydropyrimidine ring with two carbonyl groups (dioxo), which is critical for its biological interactions. The acetamide moiety enhances its solubility and reactivity. The presence of nitrogen and oxygen atoms in its structure contributes to various biological activities.
Feature | Description |
---|---|
Molecular Formula | C7H10N4O3 |
Molecular Weight | 186.18 g/mol |
Functional Groups | Dioxo-pyrimidine, acetamide |
Antimicrobial Properties
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .
Anticancer Activity
The dioxo-pyrimidine structure is associated with anticancer properties. Compounds with similar frameworks have been tested for cytotoxic effects on cancer cell lines. For example, a derivative was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in nucleotide metabolism or DNA synthesis pathways. This inhibition could be beneficial in cancer therapy by disrupting the proliferation of rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes:
- Formation of the tetrahydropyrimidine core through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Purification using recrystallization techniques.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Study 1: Antimicrobial Efficacy
A recent study evaluated several derivatives of tetrahydropyrimidines for antimicrobial activity. The derivatives were tested against a panel of bacterial strains using disk diffusion methods. Results indicated that compounds with the dioxo-pyrimidine structure exhibited significant inhibition zones against Gram-positive bacteria .
Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that a related compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V staining and caspase activation, confirming the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting 6-aminouracil with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) at room temperature for 24 hours, followed by trituration with water and crystallization from DMF/H₂O .
- Route 2 : Refluxing 6-aminouracil with acyl chlorides (e.g., 2,4-dimethoxybenzoyl chloride) in dry DMF containing catalytic piperidine for 6 hours, followed by concentration and crystallization .
- Key Considerations : Solvent choice (e.g., DMF for solubility) and base selection (e.g., K₂CO₃ vs. piperidine) influence reaction efficiency and purity.
Q. Which spectroscopic techniques are routinely used to characterize this compound?
- Methodological Answer :
- ¹H NMR : Proton environments are identified via characteristic peaks (e.g., NH signals at δ ~12.50 ppm, methyl groups at δ ~2.19 ppm) .
- LC-MS : Confirms molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
Advanced Research Questions
Q. How can crystallographic data be refined for structures involving N-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide derivatives?
- Methodological Answer :
- Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. For example, SHELXL’s robust algorithms handle hydrogen bonding and disorder in heterocyclic systems .
- Employ Mercury CSD (Cambridge Structural Database) to visualize packing motifs and void spaces, enabling comparison with structurally related compounds (e.g., pyrimidine analogs) .
- Data Contradiction Resolution : Cross-validate refinement results with spectroscopic data (e.g., NMR peak assignments) to resolve ambiguities in electron density maps.
Q. What strategies optimize reaction yields for derivatives of this compound in complex heterocyclic systems?
- Methodological Answer :
- Catalyst Screening : Compare piperidine (base catalyst) vs. K₂CO₃ for acylation reactions. Piperidine may enhance reactivity in DMF by deprotonating intermediates .
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of 6-aminouracil and intermediates, reducing side-product formation .
- Byproduct Analysis : Use HPLC or TLC to monitor reaction progress and isolate intermediates (e.g., unreacted 6-aminouracil) .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. benzyl groups) and evaluate activity trends. For example, thioacetamide derivatives (e.g., SCH₂ substitutions) may enhance binding affinity .
- Computational Modeling : Perform docking studies using pyrimidine-based scaffolds to predict interactions with biological targets (e.g., enzyme active sites) .
Q. What advanced synthetic methodologies enable functionalization of the pyrimidine ring?
- Methodological Answer :
- Transition Metal Catalysis : Explore palladium-catalyzed cross-coupling to introduce aryl or alkyl groups at the C4 position .
- Isocyanide Insertion : Utilize methyl 2-isocyanoacetate to construct fused heterocycles via multicomponent reactions .
Q. Data Interpretation & Troubleshooting
Q. How should researchers address inconsistent melting points or spectral data across studies?
- Methodological Answer :
- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms, which may explain melting point variations .
- Deuterated Solvent Artifacts : Confirm that NMR peaks (e.g., δ 10.10 ppm for NHCO) are not solvent artifacts by comparing DMSO-d₆ vs. CDCl₃ spectra .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
Properties
IUPAC Name |
N-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-3-5-2-6(12)10-7(13)9-5/h2H,3H2,1H3,(H,8,11)(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQNOSOIAOVPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618173 | |
Record name | N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31777-62-5 | |
Record name | N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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